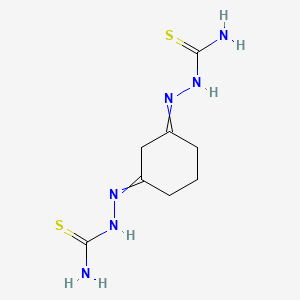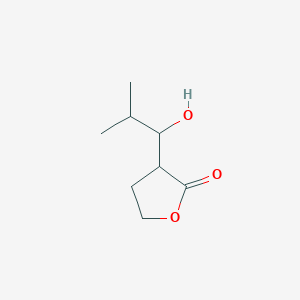
Pyridine, 4-(4-pyridinylazo)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(4-pyridinylazo)-, 1-oxide: is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a pyridinylazo group at the 4-position and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(4-pyridinylazo)-, 1-oxide typically involves the azo coupling reaction between 4-aminopyridine and 4-nitropyridine N-oxide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 4-(4-pyridinylazo)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products include 4-(4-pyridinylamino)pyridine 1-oxide.
Substitution: Substituted derivatives of this compound with different functional groups.
Applications De Recherche Scientifique
Pyridine, 4-(4-pyridinylazo)-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 4-(4-pyridinylazo)-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyridine, 4-phenoxy-, 1-oxide: Similar in structure but with a phenoxy group instead of a pyridinylazo group.
4-(4-Pyridinyl)pyridine 1-oxide: Lacks the azo group, making it less reactive in certain chemical reactions.
Uniqueness: Pyridine, 4-(4-pyridinylazo)-, 1-oxide is unique due to its azo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58254-68-5 |
|---|---|
Formule moléculaire |
C10H8N4O |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
(1-oxidopyridin-1-ium-4-yl)-pyridin-4-yldiazene |
InChI |
InChI=1S/C10H8N4O/c15-14-7-3-10(4-8-14)13-12-9-1-5-11-6-2-9/h1-8H |
Clé InChI |
MVPBJPKOHLFKLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1N=NC2=CC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)

![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)

![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)


